REACTION_CXSMILES
|
P(Br)(Br)([Br:3])=O.[CH2:6]([O:11][CH2:12][CH2:13][CH2:14][CH2:15]O)[CH2:7][CH:8]([CH3:10])[CH3:9].N1C=CC=CC=1>C(Cl)(Cl)Cl>[Br:3][CH2:15][CH2:14][CH2:13][CH2:12][O:11][CH2:6][CH2:7][CH:8]([CH3:10])[CH3:9]
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)OCCCCO
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
|
TEMPERATURE
|
Details
|
the mixture is then heated to 60° for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture is poured into ice-cold sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
the chloroform phase is removed in a separating funnel
|
Type
|
WASH
|
Details
|
washed with water and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
The residue is filtered with hexane/ethyl acetate (98:2) on silica gel
|
Type
|
DISTILLATION
|
Details
|
The evaporated filtrate is fractionally distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |